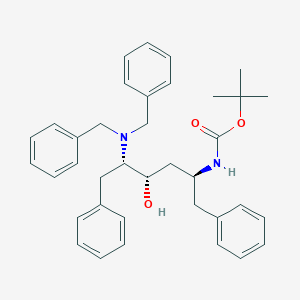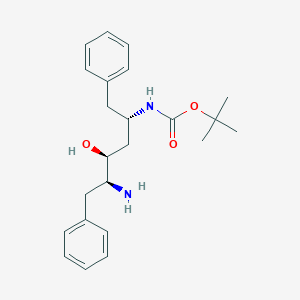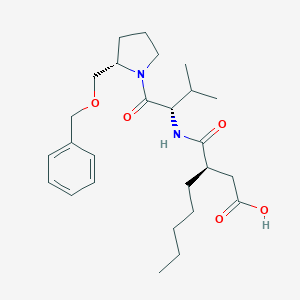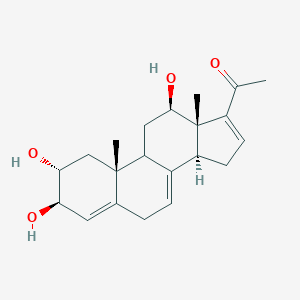
FR054
Übersicht
Beschreibung
FR054 is a synthetic compound that belongs to the class of oxazolines It is characterized by its unique structure, which includes a glucopyranose ring with acetyl groups at positions 3, 4, and 6, and an oxazoline ring fused to the glucopyranose ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of FR054 typically involves the following steps:
Starting Material: The synthesis begins with a glucopyranose derivative, such as 3,4,6-tri-O-acetyl-D-glucopyranose.
Formation of Oxazoline Ring: The glucopyranose derivative undergoes a reaction with an appropriate reagent, such as an amine or an amino alcohol, to form the oxazoline ring. This step often requires the use of a catalyst and specific reaction conditions, such as elevated temperatures and an inert atmosphere.
Acetylation: The final step involves the acetylation of the hydroxyl groups at positions 3, 4, and 6 of the glucopyranose ring to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, and may include additional purification steps such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
FR054 can undergo various chemical reactions, including:
Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield the corresponding hydroxyl groups.
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify the existing ones.
Substitution: The oxazoline ring can participate in substitution reactions, where one of the substituents is replaced by another group.
Common Reagents and Conditions
Hydrolysis: Acidic or basic solutions, such as hydrochloric acid or sodium hydroxide, are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Substitution: Various nucleophiles, such as amines or thiols, can be used in substitution reactions.
Major Products
Hydrolysis: Yields the corresponding hydroxyl derivatives.
Oxidation: Produces oxidized derivatives with additional functional groups.
Substitution: Results in substituted oxazoline derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
FR054 has several applications in scientific research:
Glycobiology: It is used as a biochemical reagent to study the structure, synthesis, and function of carbohydrates.
Carbohydrate Chemistry: The compound serves as a building block for the synthesis of more complex carbohydrate derivatives.
Medicinal Chemistry: It is investigated for its potential therapeutic applications, including as a precursor for drug development.
Industrial Applications: The compound is used in the synthesis of various industrial chemicals and materials.
Wirkmechanismus
The mechanism of action of FR054 involves its interaction with specific molecular targets and pathways. The oxazoline ring can act as a reactive site for various biochemical reactions, while the glucopyranose moiety can participate in carbohydrate recognition and binding processes. The compound’s effects are mediated through its ability to modify or mimic natural carbohydrate structures, thereby influencing biological pathways and processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3,4,6-Tri-O-acetyl-β-D-mannopyranose 1,2-methyl orthoacetate
- Methyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside
- 2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-alpha-D-glucopyranosyl chloride
Uniqueness
FR054 is unique due to its specific combination of an oxazoline ring fused to a glucopyranose ring with acetyl groups at positions 3, 4, and 6. This structure imparts distinct chemical and biological properties, making it valuable for specialized applications in glycobiology and carbohydrate chemistry.
Eigenschaften
IUPAC Name |
[(3aR,5R,6S,7R,7aR)-6,7-diacetyloxy-2-methyl-5,6,7,7a-tetrahydro-3aH-pyrano[3,2-d][1,3]oxazol-5-yl]methyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO8/c1-6-15-11-13(22-9(4)18)12(21-8(3)17)10(5-19-7(2)16)23-14(11)20-6/h10-14H,5H2,1-4H3/t10-,11-,12-,13-,14+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZFQZRLQMXZMJA-KSTCHIGDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2C(C(C(OC2O1)COC(=O)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=N[C@@H]2[C@H]([C@@H]([C@H](O[C@@H]2O1)COC(=O)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70432379 | |
| Record name | (3aR,5R,6S,7R,7aR)-5-[(Acetyloxy)methyl]-2-methyl-5,6,7,7a-tetrahydro-3aH-pyrano[3,2-d][1,3]oxazole-6,7-diyl diacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70432379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35954-65-5, 10378-06-0 | |
| Record name | (3aR,5R,6S,7R,7aR)-5-[(Acetyloxy)methyl]-2-methyl-5,6,7,7a-tetrahydro-3aH-pyrano[3,2-d][1,3]oxazole-6,7-diyl diacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70432379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3aR,7aR)-5-(Acetoxymethyl)-2-methyl-5,6,7,7a-tetrahydro-3ah-pyrano[3,2-d]oxazole-6,7-diyl diacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 2-Methyl-(3,4,6-tri-O-acetyl-1,2-dideoxy-α-D-glucopyrano)-[2,1-D]-2-oxazoline in carbohydrate chemistry?
A: 2-Methyl-(3,4,6-tri-O-acetyl-1,2-dideoxy-α-D-glucopyrano)-[2,1-D]-2-oxazoline serves as a valuable glycosyl donor in carbohydrate synthesis. [, ] Its reactivity stems from the oxazoline ring, which readily undergoes activation and coupling with suitable glycosyl acceptors, facilitating the formation of glycosidic bonds. [, ] This compound has been successfully employed to create various complex oligosaccharides, including those mimicking natural structures like mucins. [, ]
Q2: Can you provide examples of specific applications of 2-Methyl-(3,4,6-tri-O-acetyl-1,2-dideoxy-α-D-glucopyrano)-[2,1-D]-2-oxazoline in the synthesis of biologically relevant molecules?
A2: Certainly. Research highlights the use of 2-Methyl-(3,4,6-tri-O-acetyl-1,2-dideoxy-α-D-glucopyrano)-[2,1-D]-2-oxazoline in synthesizing:
- Meningococcal group C polysaccharide conjugates: This compound was used to create a 6-aminohexyl β-glycoside derivative and its spacer-arm-linked analog, which were then conjugated to the meningococcal group C polysaccharide. [] This conjugation aimed to enhance the polysaccharide's immunogenicity for potential vaccine development.
- Synthetic mucin fragments: Researchers utilized this compound to synthesize various mucin fragments, including methyl 6-O-(2-acetamido-2-deoxy-β-D-glucopyranosyl)-β-D-galactopyranoside, methyl 3,4-di-O-(2-acetamido-2-deoxy-β-D-glucopyranosyl)-β-D-galactopyranoside, and more complex structures. [] These synthetic fragments contribute to understanding mucin structure-function relationships and potential applications in drug delivery or biomaterial design.
Q3: What are the common reaction conditions employed when using 2-Methyl-(3,4,6-tri-O-acetyl-1,2-dideoxy-α-D-glucopyrano)-[2,1-D]-2-oxazoline as a glycosyl donor?
A3: Successful glycosylation reactions using this compound typically involve:
- Suitable solvent: Reactions are often carried out in dry, aprotic solvents like 1,2-dichloroethane or a mixture of benzene and nitromethane. [, ]
- Catalyst: Lewis acids, such as p-toluenesulfonic acid or mercuric cyanide, are commonly used to activate the oxazoline ring and promote glycosidic bond formation. [, ]
- Protection strategy: Appropriate protecting groups on both the glycosyl donor and acceptor are crucial to ensure regioselective glycosylation and prevent unwanted side reactions. [, ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(S)-N-[(2S,4S,5S)-5-Amino-4-hydroxy-1,6-diphenylhexan-2-YL]-3-methyl-2-(2-oxotetrahydropyrimidin-1(2H)-YL)butanamide](/img/structure/B20251.png)
![(S)-N-[(2S,4S,5S)-5-(Dibenzylamino)-4-hydroxy-1,6-diphenylhexan-2-YL]-3-methyl-2-(2-oxotetrahydropyrimidin-1(2H)-YL)butanamide](/img/structure/B20252.png)








![1-(2-Amino-1-oxopropyl)octahydrocyclopenta[b]pyrrole-2-caroxylic Acid](/img/structure/B20279.png)

